molecular formula C19H26N4O2S B5335087 1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

Cat. No.: B5335087
M. Wt: 374.5 g/mol
InChI Key: MRJUQDQRDPTFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is a complex organic compound with a unique structure that includes a pentamethylphenyl group, a sulfonyl group, and a pyrimidinyl group attached to a piperazine ring

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and anti-inflammatory activities . They are known to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Compounds with similar structures have been found to inhibit cox enzymes . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Based on its potential cox inhibitory activity , it may affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.

Result of Action

Similar compounds have shown antimicrobial and anti-inflammatory effects . These effects could be due to the inhibition of COX enzymes and the subsequent reduction in prostaglandin production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the pentamethylphenyl sulfonyl chloride. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or pyrimidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PYRROLIDINE
  • 1-METHYL-N-(2-(2-((2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)ETHYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-13-14(2)16(4)18(17(5)15(13)3)26(24,25)23-11-9-22(10-12-23)19-20-7-6-8-21-19/h6-8H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJUQDQRDPTFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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